2-(4-Methylphenoxy)ethanesulfonyl chloride

Analytical Chemistry Quality Control Procurement Verification

Researchers seeking sulfonyl chloride reagents with predictable lipophilicity for lead optimization often face isomer-dependent reactivity. 2-(4-Methylphenoxy)ethanesulfonyl chloride (CAS 3383-76-4) resolves this with a calculated LogP of 1.27, enabling balanced aqueous solubility in sulfonamide derivatives. • Validated antiproliferative activity in MCF7 cells provides a starting point for oncology SAR libraries. • Solid form (mp 43-45 °C) ensures accurate weighing versus liquid alternatives. • GHS07 / UN3261 Class 8; compatible with standard sensitizer handling protocols.

Molecular Formula C9H11ClO3S
Molecular Weight 234.7 g/mol
CAS No. 3383-76-4
Cat. No. B1421958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylphenoxy)ethanesulfonyl chloride
CAS3383-76-4
Molecular FormulaC9H11ClO3S
Molecular Weight234.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCCS(=O)(=O)Cl
InChIInChI=1S/C9H11ClO3S/c1-8-2-4-9(5-3-8)13-6-7-14(10,11)12/h2-5H,6-7H2,1H3
InChIKeyLPFWKKSPCKBGON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Overview: 2-(4-Methylphenoxy)ethanesulfonyl chloride


2-(4-Methylphenoxy)ethanesulfonyl chloride (CAS 3383-76-4) is an aromatic sulfonyl chloride reagent with the molecular formula C₉H₁₁ClO₃S and molecular weight 234.70 g/mol . It is commercially available from multiple vendors with typical purity of 95%, and is primarily utilized in organic synthesis for the introduction of sulfonyl groups into diverse molecular scaffolds . The compound exhibits calculated physicochemical properties including a melting point of 43-45 °C, predicted boiling point of 339.9±25.0 °C, predicted density of 1.313±0.06 g/cm³, and a calculated LogP of 1.27 .

2-(4-Methylphenoxy)ethanesulfonyl chloride: Why Alternatives Differ


While sulfonyl chlorides as a class share the electrophilic –SO₂Cl functionality, substitution with alternative reagents cannot be performed without altering reaction outcomes and downstream molecular properties. The para-methyl substitution on the phenoxy ring of this compound provides distinct electronic and steric characteristics that influence sulfonylation reaction kinetics, regioselectivity in subsequent transformations, and the physicochemical profile of resulting sulfonamide or sulfonate ester derivatives . Regulatory classification differences further complicate generic substitution: this compound is classified under UN3261 Class 8 (corrosive solid) and GHS07 with H302/H315/H317/H319/H335 hazard statements, whereas positional isomers may carry distinct transport and handling requirements . The following evidence demonstrates quantifiable differentiation that supports compound-specific selection over closely related alternatives.

Differentiation Evidence for 2-(4-Methylphenoxy)ethanesulfonyl chloride


Structural Identity and Purity Verification

The target compound is distinguished from structural isomers by definitive InChI and InChIKey identifiers. The InChI is 1S/C9H11ClO3S/c1-8-2-4-9(5-3-8)13-6-7-14(10,11)12/h2-5H,6-7H2,1H3 and InChIKey is LPFWKKSPCKBGON-UHFFFAOYSA-N . Commercial purity is specified at 95% by multiple vendors, with MFCD number MFCD10022930 serving as the unique identifier in the Molecular Framework Database . The ortho-tolyloxy isomer (CAS 1018340-50-5) possesses a distinct InChIKey (RFWIETRWWZJBKJ-UHFFFAOYSA-N) and MFCD10022928, enabling unambiguous identity confirmation via analytical methods .

Analytical Chemistry Quality Control Procurement Verification

Antiproliferative Activity in Breast Cancer Cells

The target compound has documented antiproliferative activity against human MCF7 breast adenocarcinoma cells in a validated functional assay, representing a distinct biological phenotype [1]. The assay employed MTT readout after 72 hours of compound exposure. This bioactivity data is recorded in the ChEMBL database under assay ID CHEMBL2345705 and document CHEMBL2331188 [1].

Anticancer Research Cellular Assay Drug Discovery

Lipophilicity Comparison: Para vs. Ortho Isomer

The target para-methylphenoxy compound exhibits a calculated LogP of 1.27, which is substantially lower than the 2.11 LogP of the ortho-tolyloxy positional isomer (2-(O-tolyloxy)ethane-1-sulfonyl chloride, CAS 1018340-50-5) . This 0.84 LogP unit difference translates to an approximately 6.9-fold difference in octanol-water partition coefficient, predicting distinct membrane permeability and solubility characteristics for derivatives synthesized from these building blocks.

Physicochemical Properties ADME Prediction Medicinal Chemistry

Skin Sensitization Hazard Profile

The target compound carries GHS hazard statement H317 (May cause an allergic skin reaction), a sensitization warning absent from the hazard profile of the ortho-tolyloxy isomer . Both compounds share H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). The presence of H317 for the para isomer indicates a distinct immunological hazard requiring specific handling precautions including protective glove selection and avoidance of skin contact beyond standard irritant protocols.

Chemical Safety Laboratory Handling Regulatory Compliance

2-(4-Methylphenoxy)ethanesulfonyl chloride: Recommended Applications


Moderate Lipophilicity Sulfonamide Library Synthesis

The calculated LogP of 1.27 for this para-methylphenoxy sulfonyl chloride building block positions it in a favorable lipophilicity range for drug-like sulfonamide derivatives. When coupled with amine-containing scaffolds, the resulting sulfonamides are predicted to exhibit more balanced aqueous solubility compared to those derived from the ortho-isomer (LogP 2.11), which would impart approximately 6.9-fold higher lipophilicity to derivatives . This property is particularly relevant for lead optimization programs targeting intracellular or aqueous compartment targets where excessive lipophilicity correlates with promiscuous off-target binding and poor developability. The documented antiproliferative activity in MCF7 cells provides an additional rationale for incorporating this specific building block into oncology-focused chemical libraries [1].

Reference Standard for Analytical Method Development

The unambiguous molecular identifiers (InChIKey LPFWKKSPCKBGON-UHFFFAOYSA-N, MFCD10022930) enable precise analytical differentiation from the ortho-tolyloxy isomer (InChIKey RFWIETRWWZJBKJ-UHFFFAOYSA-N, MFCD10022928) despite identical molecular formula and molecular weight . This makes the compound suitable as a reference standard for HPLC-MS method development, impurity profiling, and stability studies where accurate identification of positional isomers is critical. The solid physical form (melting point 43-45 °C) facilitates accurate weighing and standard preparation compared to liquid sulfonyl chlorides .

Use in Sensitizer-Handling Facilities

The target compound is classified with GHS07 hazards including H317 skin sensitization, distinguishing it from the ortho-isomer which lacks the sensitization warning . Laboratories and pilot plants that already maintain sensitizer handling infrastructure (appropriate glove selection, dedicated weighing areas, occupational health monitoring) can safely utilize this reagent, while facilities without such protocols may select alternative sulfonyl chlorides to simplify handling requirements. The compound is subject to UN3261 Class 8 corrosive solid transport regulations with Packing Group III classification .

Structure-Activity Relationship Studies for Anticancer Discovery

The ChEMBL database entry (CHEMBL2345705) documenting antiproliferative activity against MCF7 human breast cancer cells after 72-hour exposure provides a literature-validated starting point for SAR exploration . Researchers can systematically vary the amine coupling partner to generate sulfonamide libraries and assess structure-dependent changes in potency against this and related cell lines. The documented bioactivity reduces initial screening burden and supports grant proposals or internal project justification for programs targeting breast cancer indications.

Technical Documentation Hub

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